4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
Overview
Description
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Fluorination
In the study of electrochemical fluorination of aromatic compounds, researchers explored the mechanisms and side reactions involved in the fluorination of halobenzenes, which can provide insights into the reactivity and potential applications of compounds like 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene in fluorination reactions (Horio et al., 1996).
Synthesis of Radiopharmaceuticals
Research has shown the importance of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions, which are crucial in the synthesis of radiopharmaceuticals for PET imaging. This indicates the potential role of similar fluorinated compounds in developing diagnostic tools (Ermert et al., 2004).
Photodissociation Studies
Photofragment translational spectroscopy studies of bromo-fluorobenzenes, including compounds with similar substitution patterns to this compound, provide valuable data on the photodissociation mechanisms and the effect of fluorine substitution, which is relevant for understanding the photochemical behavior of such compounds (Gu et al., 2001).
Organometallic Chemistry
Studies in organometallic chemistry, such as the selective ortho-metalation reactions, demonstrate the reactivity and utility of bromo-fluoroarenes in synthesizing complex organometallic compounds, suggesting potential applications in catalysis and material science (Baenziger et al., 2019).
Material Science Applications
The development of liquid crystal compounds and the improvement of their properties, such as birefringence and threshold voltage, is another area where compounds similar to this compound are utilized. This highlights the role of such fluorinated compounds in advancing materials for electronic and display technologies (De-y, 2013).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMDQZCKLBEOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576792 | |
Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-27-6 | |
Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethoxy)-3-fluorobromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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